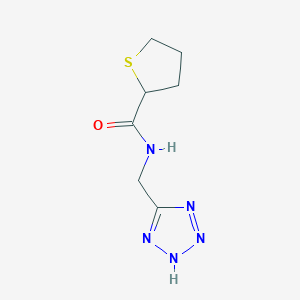
N-(1,1-dioxothian-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxothian-3-yl)propanamide, also known as DTTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DTTA is a thioamide derivative that contains a thiazolidine ring, which makes it a unique compound with interesting properties. In
科学的研究の応用
N-(1,1-dioxothian-3-yl)propanamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been found to exhibit antitumor, antiviral, and antibacterial activities. It has been shown to inhibit the growth of cancer cells and viruses by interfering with their metabolic pathways. In material science, this compound has been used as a ligand for the synthesis of metal complexes with interesting properties, such as luminescence and magnetism. In analytical chemistry, this compound has been used as a chelating agent for the determination of metal ions in biological and environmental samples.
作用機序
The mechanism of action of N-(1,1-dioxothian-3-yl)propanamide is not fully understood, but it is believed to involve the formation of complexes with metal ions and the inhibition of metabolic pathways in cancer cells and viruses. This compound has been shown to bind to metal ions, such as copper and iron, and form stable complexes that can affect their biological functions. In cancer cells, this compound has been found to inhibit the activity of enzymes involved in the synthesis of nucleic acids and proteins, leading to cell death. In viruses, this compound has been shown to inhibit the replication of viral RNA, leading to the inhibition of viral growth.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the modulation of gene expression. In cancer cells, this compound has been shown to inhibit the activity of enzymes involved in the synthesis of nucleic acids and proteins, leading to cell death. In addition, this compound has been found to induce apoptosis, a process of programmed cell death, in cancer cells. In viruses, this compound has been shown to inhibit the replication of viral RNA, leading to the inhibition of viral growth. This compound has also been found to modulate gene expression in cancer cells, leading to the downregulation of genes involved in cell proliferation and the upregulation of genes involved in apoptosis.
実験室実験の利点と制限
N-(1,1-dioxothian-3-yl)propanamide has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. This compound is a stable compound that can be stored for long periods without degradation. It is also easy to synthesize using readily available reagents. However, this compound has some limitations for lab experiments, including its toxicity and potential side effects. This compound has been found to exhibit cytotoxicity in some cell lines, which can limit its use in certain experiments. In addition, this compound may have potential side effects, such as the inhibition of enzyme activity and the induction of apoptosis, which can affect the interpretation of experimental results.
将来の方向性
There are several future directions for the study of N-(1,1-dioxothian-3-yl)propanamide, including its potential applications in drug discovery, material science, and environmental monitoring. In drug discovery, this compound can be used as a lead compound for the development of novel antitumor, antiviral, and antibacterial agents. In material science, this compound can be used as a ligand for the synthesis of metal complexes with interesting properties, such as luminescence and magnetism. In environmental monitoring, this compound can be used as a chelating agent for the determination of metal ions in water and soil samples. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
N-(1,1-dioxothian-3-yl)propanamide can be synthesized through a multistep process that involves the reaction of 2-aminothiophenol with maleic anhydride to form 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)thiophen-3-ol. This intermediate compound is then reacted with acetic anhydride and triethylamine to produce this compound. The synthesis method of this compound has been optimized to yield high purity and high yield of the compound.
特性
IUPAC Name |
N-(1,1-dioxothian-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-2-8(10)9-7-4-3-5-13(11,12)6-7/h7H,2-6H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJWIDMONHJERK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCCS(=O)(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-hydroxycyclopentyl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7578340.png)
![N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7578346.png)




![N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B7578363.png)
![N-[(4-bromophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578374.png)

![2-[Carboxymethyl-(5-cyano-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7578389.png)
![N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578396.png)
![2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide](/img/structure/B7578399.png)
